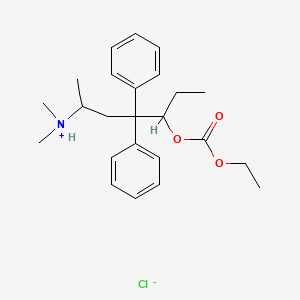
N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride is a synthetic organic compound. It belongs to the class of amines and is characterized by its complex molecular structure, which includes multiple phenyl groups and an ethoxyformyloxy moiety. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride typically involves multiple steps, including the formation of the amine group, the introduction of phenyl groups, and the addition of the ethoxyformyloxy moiety. Common reagents used in the synthesis may include dimethylamine, benzene derivatives, and ethyl formate. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3,3-diphenylpropylamine hydrochloride
- N,N-Dimethyl-3,3-diphenyl-4-hydroxy-1-methylhexylamine hydrochloride
Uniqueness
N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride is unique due to the presence of the ethoxyformyloxy moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific research applications and industrial processes.
Properties
CAS No. |
67196-18-3 |
|---|---|
Molecular Formula |
C24H34ClNO3 |
Molecular Weight |
420.0 g/mol |
IUPAC Name |
(5-ethoxycarbonyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C24H33NO3.ClH/c1-6-22(28-23(26)27-7-2)24(18-19(3)25(4)5,20-14-10-8-11-15-20)21-16-12-9-13-17-21;/h8-17,19,22H,6-7,18H2,1-5H3;1H |
InChI Key |
LKNRLMWCFGYFEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















